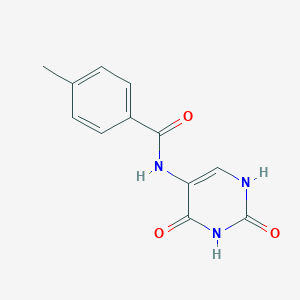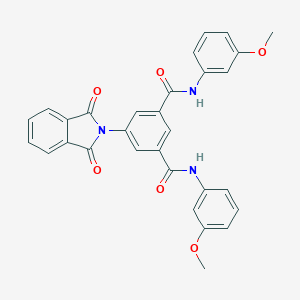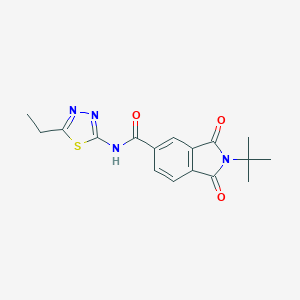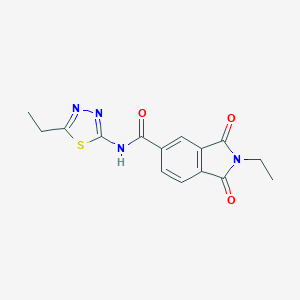![molecular formula C23H20N2O3 B303154 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. This compound is commonly known as DMXB-A, and it has been synthesized using different methods.
Mécanisme D'action
DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes, including learning, memory, and inflammation. Activation of the α7 nAChR by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects
DMXB-A has been shown to have several biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. DMXB-A has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for treating pain and inflammation. In addition, DMXB-A has been shown to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and other harmful agents.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments. It has a high affinity for the α7 nAChR, making it a potent agonist for this receptor. DMXB-A is also relatively stable and can be easily synthesized in good yield and purity. However, there are some limitations to using DMXB-A in lab experiments. It can be toxic at high concentrations and can have off-target effects on other receptors. In addition, DMXB-A can be difficult to solubilize in aqueous solutions, making it challenging to administer to animals.
Orientations Futures
There are several future directions for research on DMXB-A. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. DMXB-A has shown promising results in animal models, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in treating pain and inflammation. DMXB-A has shown analgesic and anti-inflammatory properties, and further studies are needed to determine its potential as a therapeutic agent. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of DMXB-A, including its metabolism, distribution, and elimination from the body. This information is critical for determining the optimal dosing and administration of DMXB-A in humans.
Conclusion
In conclusion, DMXB-A is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. It has been shown to have neuroprotective properties, improve cognitive function, and have analgesic and anti-inflammatory properties. DMXB-A acts as a selective agonist for the α7 nAChR and has been synthesized using different methods. While there are some limitations to using DMXB-A in lab experiments, it has several advantages, including its high affinity for the α7 nAChR and relative stability. Further research is needed to determine the full potential of DMXB-A as a therapeutic agent.
Méthodes De Synthèse
DMXB-A can be synthesized using several methods. One of the most common methods is the reaction between 2,6-dimethylphenol, 4-(2-aminoethyl)phenol, and 2-chloroacetyl chloride in the presence of sodium hydroxide. This reaction produces DMXB-A in good yield and purity. Another method involves the reaction between 2-(2,6-dimethylphenoxy)acetic acid and 4-(1,3-benzoxazol-2-yl)aniline in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. This method also produces DMXB-A in good yield and purity.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective properties and can improve cognitive function in animal models. DMXB-A has also been studied for its potential use in treating Alzheimer's disease, schizophrenia, and other neurological disorders. In addition, DMXB-A has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for treating pain and inflammation.
Propriétés
Nom du produit |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C23H20N2O3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-5-7-16(2)22(15)27-14-21(26)24-18-12-10-17(11-13-18)23-25-19-8-3-4-9-20(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) |
Clé InChI |
BIJWMUXRICSZKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)




![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)

